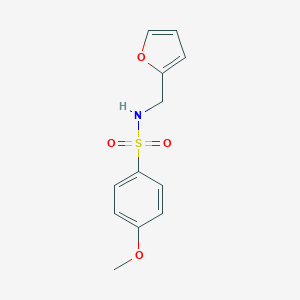![molecular formula C18H13BrN4O3S B245927 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)
4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether, also known as BPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTM is a heterocyclic compound that contains a triazole ring, a thiadiazole ring, and a benzodioxin ring. The synthesis of BPTM is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Wirkmechanismus
The mechanism of action of 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves its ability to bind to the active site of the target enzyme or protein, thereby inhibiting its activity. 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether binds to the ATP-binding site of CK2, thereby preventing the phosphorylation of its target proteins. 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether also binds to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its catalytic activity.
Biochemical and Physiological Effects:
4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to have various biochemical and physiological effects in vitro and in vivo. Inhibition of CK2 by 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Inhibition of carbonic anhydrase by 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to reduce intraocular pressure in animal models of glaucoma. 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has several advantages for lab experiments, including its high yield and purity, its ability to inhibit specific enzymes and proteins, and its potential applications in drug discovery and development. However, 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether also has limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For research on 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether include the development of more efficient and cost-effective synthesis methods, the identification of more specific targets for 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether inhibition, and the evaluation of its potential applications in the treatment of various diseases. Further studies are also needed to determine the safety and toxicity of 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether in vivo and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves a multistep process that requires the use of various reagents and solvents. The first step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-bromoaniline to form the intermediate product, which is then converted to the final product by reacting it with 1,2,4-triazole-3-thiol in the presence of a catalyst. The final product is obtained in high yield and purity, and its structure is confirmed using various spectroscopic techniques such as NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has potential applications in drug discovery and development due to its ability to inhibit the activity of certain enzymes and proteins. 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of CK2 has been shown to have therapeutic potential in various diseases such as cancer, Alzheimer's disease, and viral infections. 4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase has been shown to have potential applications in the treatment of glaucoma and other diseases.
Eigenschaften
Molekularformel |
C18H13BrN4O3S |
|---|---|
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
3-[(4-bromophenoxy)methyl]-6-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13BrN4O3S/c19-11-5-7-12(8-6-11)24-10-16-20-21-18-23(16)22-17(27-18)15-9-25-13-3-1-2-4-14(13)26-15/h1-8,15H,9-10H2 |
InChI-Schlüssel |
SHHLPSUGRVAIMS-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)Br |
Kanonische SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B245854.png)
![(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245855.png)
![(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245856.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)
![6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245907.png)
![7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245922.png)
![3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245923.png)
![6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245924.png)
![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)

![2-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B245936.png)
